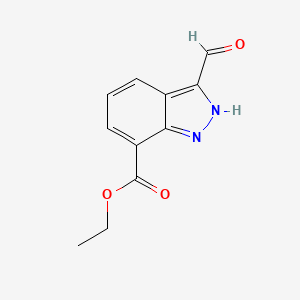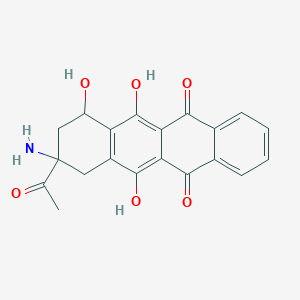
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps. One common method starts with the precursor R-9-acetamido-9-[1,1-(2,2-dimethylpropanedioxy)ethyl]-4,5-dihydro-6,13-dihydroxy-4,14-methyl-14H-anthraceno[3,2-f][1,3]oxazolene-7,12-dione. This compound is treated with 3N sulfuric acid at 60-70°C for 8 hours. The pH is then adjusted to 7-8 using aqueous sodium hydrogencarbonate solution, followed by extraction with chloroform .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of amrubicin, which is used in chemotherapy for small cell lung cancer.
Mecanismo De Acción
The mechanism of action of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its role as an intermediate in the synthesis of amrubicin. Amrubicin exerts its effects by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicin: Another anthracycline used in cancer treatment.
Doxorubicin: Widely used anthracycline with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific structure, which allows it to serve as a precursor to amrubicin. This specificity makes it a valuable compound in the synthesis of targeted cancer therapies .
Propiedades
Fórmula molecular |
C20H17NO6 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H17NO6/c1-8(22)20(21)6-11-13(12(23)7-20)19(27)15-14(18(11)26)16(24)9-4-2-3-5-10(9)17(15)25/h2-5,12,23,26-27H,6-7,21H2,1H3 |
Clave InChI |
FWKJDERNQBOCTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


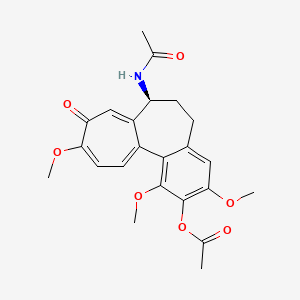
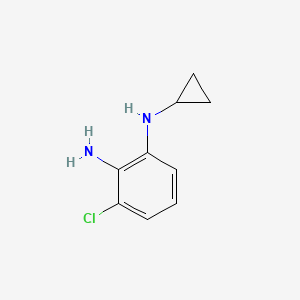
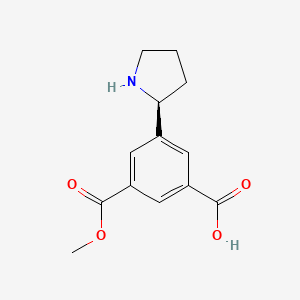

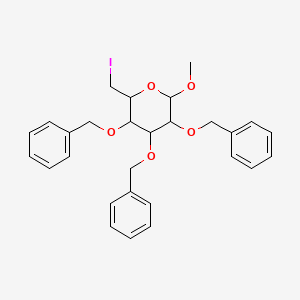
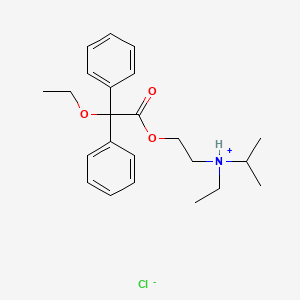
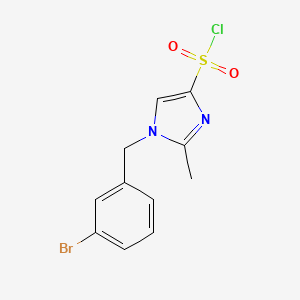
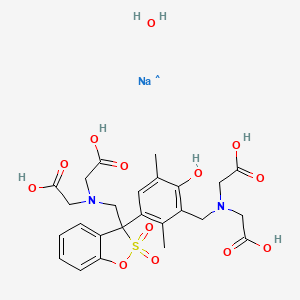
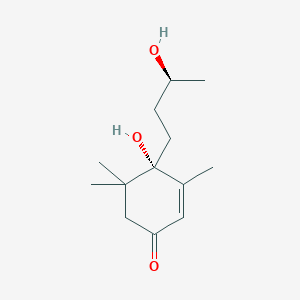
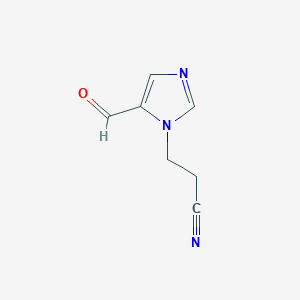
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
